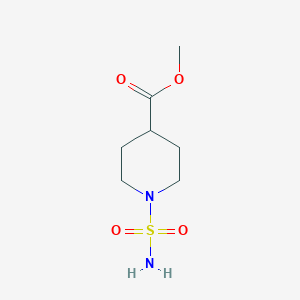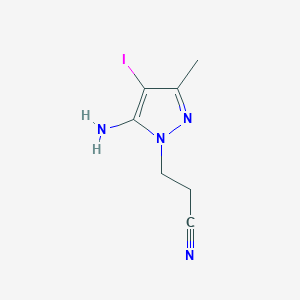
4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole, or CM2DO, is an organic compound belonging to the oxazole family. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has a unique structure that makes it highly reactive and versatile in its use.
Mécanisme D'action
The mechanism of action of CM2DO is not yet fully understood, but it is believed to involve the formation of an active intermediate, which can then react with a variety of molecules. The active intermediate is believed to be formed through a series of redox reactions, in which electrons are transferred between molecules. This process can lead to the formation of new covalent bonds between molecules, which can then lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of CM2DO are still being studied. However, it is believed that the compound can interact with a variety of molecules, including proteins and other macromolecules. It is also believed to have an effect on the activity of enzymes, which can lead to changes in the biochemical pathways of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CM2DO in lab experiments has several advantages. It is highly reactive and can be used to synthesize a variety of compounds. It is also relatively easy to synthesize and can be used in a variety of different experiments. The main limitation of CM2DO is that it is not yet fully understood, so it is difficult to predict the effects of the compound on different molecules.
Orientations Futures
There are several potential future directions for the use of CM2DO. One potential direction is to use the compound in drug discovery. Another potential direction is to use it to study the structure and function of proteins and other macromolecules. Additionally, it could be used to study the mechanism of action of drugs and to identify potential new drug targets. Finally, it could be used to study the biochemical pathways of cells and to develop new therapeutic strategies.
Méthodes De Synthèse
CM2DO can be synthesized in a number of ways, including the use of a Grignard reagent and a Wittig reaction. The Grignard reagent is a powerful organic compound that can be used to form an alkyl halide from an alcohol. The Wittig reaction is an organometallic reaction in which an alkyl halide is reacted with a phosphonium salt to form an alkene. Both methods are used to synthesize CM2DO and are relatively straightforward.
Applications De Recherche Scientifique
CM2DO is used in a wide range of scientific research applications, including drug discovery, biochemistry, and pharmacology. It is used as a model compound in drug discovery due to its unique structure and ability to interact with a variety of molecules. It is also used in biochemistry to study the structure and function of proteins and other macromolecules. In pharmacology, it is used to study the mechanism of action of drugs and to identify potential new drug targets.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-4-11(9(2)5-8)12-14-10(6-13)7-15-12/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRNPPSBRKQGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CO2)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2,4-dimethylphenyl)-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)

![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)


![(1R,3S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144007.png)
![(1S,3S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144013.png)
![2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6144016.png)
![tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate](/img/structure/B6144021.png)
![2-{4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B6144023.png)



